6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Synthetic chemistry Heterocyclic chemistry Fused-ring pyrimidines

6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS 61885-26-5; molecular formula C₇H₈BrN₃O₄; molecular weight 278.06 g/mol) is a polyfunctionalized pyrimidine-2,4-dione (uracil) derivative bearing a BrCH₂– substituent at C-6, methyl groups at N-1 and N-3, and a nitro group at C-5. The compound belongs to the 5-nitrouracil class, in which the electron-withdrawing nitro group at C-5 activates the C-6 position toward nucleophilic attack while simultaneously tuning the reactivity of the bromomethyl side chain.

Molecular Formula C7H8BrN3O4
Molecular Weight 278.06g/mol
CAS No. 61885-26-5
Cat. No. B377756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
CAS61885-26-5
Molecular FormulaC7H8BrN3O4
Molecular Weight278.06g/mol
Structural Identifiers
SMILESCN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])CBr
InChIInChI=1S/C7H8BrN3O4/c1-9-4(3-8)5(11(14)15)6(12)10(2)7(9)13/h3H2,1-2H3
InChIKeyGLFFGHBZVNCINL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS 61885-26-5): Procurement-Relevant Identity, Class, and Core Reactivity


6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS 61885-26-5; molecular formula C₇H₈BrN₃O₄; molecular weight 278.06 g/mol) is a polyfunctionalized pyrimidine-2,4-dione (uracil) derivative bearing a BrCH₂– substituent at C-6, methyl groups at N-1 and N-3, and a nitro group at C-5 [1]. The compound belongs to the 5-nitrouracil class, in which the electron-withdrawing nitro group at C-5 activates the C-6 position toward nucleophilic attack while simultaneously tuning the reactivity of the bromomethyl side chain [2]. This dual activation—nitro-mediated ring activation plus a primary alkyl bromide leaving group—distinguishes it from simple 6-methyl or 6-halomethyl pyrimidinediones and establishes its primary role as a versatile intermediate for fused-ring pyrimidine synthesis, including pyrazolo[4,3-d]pyrimidine N-oxides and pyrimido[5,4-d]pyrimidines [3].

Why 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Its 6-Methyl, 6-Chloro, or 5-Bromo Analogs in Key Synthetic Sequences


Generic substitution fails because the bromomethyl group at C-6, in electronic concert with the 5-nitro substituent, imparts a unique tandem reactivity profile that is absent in the 6-methyl analog (1,3,6-trimethyl-5-nitrouracil, CAS 55326-07-3) and the 6-chloro analog (6-chloro-1,3-dimethyl-5-nitrouracil, CAS 1203-25-4). With primary amines, the CH₂Br group of the target compound enables nucleophilic displacement followed by cyclocondensation to yield pyrazolo[4,3-d]pyrimidine 1-oxides—a transformation that the 6-methyl analog cannot perform because it lacks a leaving group [1]. With hydrazines, the 6-bromomethyl derivative undergoes a denitration pathway to 6-hydrazonomethyl-1,3-dimethyluracils, whereas the 6-methyl analog follows a ring-transformation route to pyrazolones [1]. Replacing the 5-nitro group with a 5-bromo substituent (5-bromo-6-bromomethyl-1,3-dimethyl-2,4-pyrimidinedione, CAS 80746-00-5) eliminates the nitro-mediated activation of C-6 and fundamentally alters the electronic landscape governing nucleophilic aromatic substitution reactivity [2]. These divergent reaction outcomes mean that substituting a close analog can lead to entirely different products or no reaction at all in established synthetic protocols.

Quantitative Differentiation Evidence for 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione Versus Closest Analogs


Reaction Pathway Divergence with Hydrazines: Denitration vs. Ring Transformation (Bromomethyl vs. 6-Methyl Analog)

In the benchmark study by Hirota et al. (1982), the target 6-bromomethyl compound (4) and its 6-methyl analog, 1,3,6-trimethyl-5-nitrouracil (1), were treated with hydrazines under identical conditions and yielded fundamentally different products [1]. The 6-methyl analog (1) underwent a ring transformation to give pyrazolones (2a and 2b). In contrast, the 6-bromomethyl analog (4) followed a new denitration pathway to yield 6-hydrazonomethyl-1,3-dimethyluracils (15a and 15b). This is a qualitative difference in reaction outcome: two different product classes from the same reagent, governed solely by the presence or absence of the bromine leaving group at C-6.

Synthetic chemistry Heterocyclic chemistry Fused-ring pyrimidines

Synthetic Access to Fused Pyrimidine Scaffolds: Pyrazolo[4,3-d]pyrimidine N-Oxides via Bromomethyl Displacement (vs. Unreactive 6-Methyl Analog)

Treatment of the target compound with a range of primary amines (benzylamine, aniline, substituted anilines) afforded 2-substituted pyrazolo[4,3-d]pyrimidine 1-oxides (6a–l) in isolated yields, with the reaction proceeding via nucleophilic displacement of bromide at the CH₂Br group followed by intramolecular cyclocondensation with the neighboring nitro group [1]. Certain members of this series (6h–l) were further converted into pyrimido[5,4-d]pyrimidines (11) by sodium ethoxide treatment [1]. The 6-methyl analog (1,3,6-trimethyl-5-nitrouracil) is incapable of this transformation because it lacks a displaceable leaving group at the 6-methyl position; no pyrazolopyrimidine N-oxide formation is observed with the methyl analog under identical conditions. The 6-chloro analog (CAS 1203-25-4), while bearing a leaving group, exhibits different reactivity with arylalkylamines, primarily undergoing simple substitution to 6-arylalkylaminouracils rather than the tandem substitution–cyclization pathway [2].

Medicinal chemistry Scaffold synthesis Nucleophilic substitution

Tandem Substitution–Cyclization with Cyanide Ion: Direct Formation of Cyclothymine Derivatives (Differentiated from Simple 6-Substituted 5-Nitrouracils)

Hirota et al. (1981) demonstrated that when the target compound (7) reacts with potassium cyanide, it undergoes a tandem nucleophilic substitution at the CH₂Br position followed by intramolecular addition of the resulting cyanomethyl carbanion to the nitro group, yielding 6-cyano-1,3-dimethyl-5-nitro-5,6-dihydrocyclothymine (8) as a single stereoisomer [1]. In contrast, simple 6-alkyl- or 6-aryl-substituted 1,3-dimethyl-5-nitrouracils (3a–c) react with KCN to give only open-chain 6-cyano-5-nitro-5,6-dihydrouracils (4a–c) without cyclization, as confirmed by ¹H and ¹³C NMR spectroscopy [1]. This tandem behavior is unique to the bromomethyl derivative among the 6-substituted series studied.

Cyclization chemistry Nitrile addition Structural isomerization

Pharmacophoric Requirement: CH₂Br at C-6 Is One of Only Three Substituents Compatible with Antiproliferative Activity in Trisubstituted 5-Nitropyrimidines

Thompson et al. (1997) systematically evaluated a series of 2,4,6-trisubstituted-5-nitropyrimidines for in vitro antiproliferative activity against L1210 murine leukemia and H.Ep.2 human epidermoid carcinoma cells [1]. Among all 6-substituents examined, only three groups—CHBr₂, CH₂Br, and CHO—were compatible with antiproliferative activity; the remaining 6-substituents evaluated (including CH₃, CO₂Et, CN, and H) abolished activity entirely [1]. The most potent compound identified was 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine (11) (L1210 IC₅₀ = 0.32 μM; H.Ep.2 IC₅₀ = 1.6 μM), and while the target CH₂Br derivative—when elaborated with appropriate 2- and 4-substituents—falls within the active subset, the 6-methyl and other 6-substituted analogs fall outside it [1].

Antitumor Medicinal chemistry Structure–activity relationship

Commercial Purity Benchmark: ≥98% from Established Suppliers with Defined Storage and Shipping Parameters

The compound is commercially available at ≥98% purity from multiple reputable suppliers, including ChemScene (Cat. No. CS-0555230) and Leyan (Cat. No. 1625891), with documented storage conditions of sealed, dry, 2–8 °C . This purity level is consistent across suppliers and is suitable for use as a synthetic intermediate without further purification in most research and industrial applications. In contrast, the 6-chloro analog (CAS 1203-25-4) and the 5-bromo-6-bromomethyl analog (CAS 80746-00-5) are available from fewer suppliers, often at lower purity grades or with more restrictive shipping classifications that affect procurement logistics.

Chemical procurement Quality control Supply chain

High-Value Application Scenarios for 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione Based on Differentiated Evidence


Synthesis of Pyrazolo[4,3-d]pyrimidine and Pyrimido[5,4-d]pyrimidine Kinase-Focused Libraries

Medicinal chemistry groups synthesizing focused libraries of pyrazolo[4,3-d]pyrimidine N-oxides or pyrimido[5,4-d]pyrimidines for kinase inhibition screening should select this compound as the exclusive starting material. As demonstrated by Senda et al. [1] and Hirota et al. [2], the bromomethyl group at C-6 enables a one-step cyclocondensation with primary amines to generate the pyrazolo[4,3-d]pyrimidine N-oxide core, which can be elaborated to pyrimido[5,4-d]pyrimidines via NaOEt-mediated ring expansion. No other member of the 1,3-dimethyl-5-nitrouracil series (including the 6-methyl, 6-ethyl, and 6-chloro analogs) provides this direct synthetic entry to the fused bicyclic system.

Synthesis of Constrained Cyclothymine Derivatives via Tandem Substitution–Cyclization with Carbon Nucleophiles

Researchers pursuing conformationally constrained uracil analogs, including cyclothymine-based enzyme inhibitors or nucleoside mimetics, require this compound for the tandem KCN substitution–cyclization protocol reported by Hirota et al. [3]. The bromomethyl derivative reacts with KCN to give 6-cyano-1,3-dimethyl-5-nitro-5,6-dihydrocyclothymine as a single stereoisomer; the corresponding 6-methyl, 6-ethyl, and 6-phenyl analogs yield only open-chain products under identical conditions, precluding their use for this transformation.

Preparation of 6-Hydrazonomethyl-1,3-dimethyluracil Intermediates for Heterocycle Synthesis

The denitration pathway discovered by Hirota et al. [2]—in which the target compound reacts with hydrazines to give 6-hydrazonomethyl-1,3-dimethyluracils—provides access to hydrazonomethyl-uracil intermediates that are inaccessible from the 6-methyl analog (which undergoes ring transformation to pyrazolones instead). Synthetic groups developing hydrazone-based ligands or heterocyclic scaffolds requiring the intact uracil core with a C-6 hydrazonomethyl substituent should procure this specific bromomethyl compound.

5-Nitropyrimidine-Based Antiproliferative Lead Optimization Requiring C-6 CH₂Br Retention

For structure–activity relationship (SAR) programs around the 5-nitropyrimidine antitumor pharmacophore reported by Thompson et al. [4], the CH₂Br group at C-6 has been identified as one of only three substituents (with CHBr₂ and CHO) that preserve antiproliferative activity against L1210 and H.Ep.2 cell lines. Medicinal chemistry teams that need to explore 2- and 4-position diversity while retaining the C-6 CH₂Br pharmacophore must use this compound as the key intermediate; substitution with 6-methyl, 6-cyano, or 6-carboxyethyl analogs results in inactive compounds.

Quote Request

Request a Quote for 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.